molecular formula C9H8ClN3O2 B2940466 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride CAS No. 2138565-85-0

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride

Cat. No.: B2940466
CAS No.: 2138565-85-0
M. Wt: 225.63
InChI Key: PRNJJRVWKAXKLB-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride (CAS: Not explicitly provided; molecular formula: C₉H₈ClN₃O₂, molecular weight: 226.62 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a pyrazole moiety at the 3-position and a carboxylic acid group at the 4-position, in its hydrochloride salt form . This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and heterocyclic derivatives. Its hydrochloride salt form enhances solubility, making it suitable for biochemical assays and crystallographic studies .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazol-1-ylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-4-10-6-8(7)12-5-1-3-11-12;/h1-6H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNJJRVWKAXKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it into a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydropyridine compounds.

Scientific Research Applications

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

The structural and functional attributes of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride can be contextualized by comparing it with analogous compounds. Below is a detailed analysis:

Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-(1H-Pyrazol-1-yl)pyridine-4-carboxylic acid HCl - C₉H₈ClN₃O₂ 226.62 Pyridine + pyrazole + carboxylic acid (HCl salt)
3-(1H-Pyrazol-1-yl)propanoic acid HCl 1255718-13-8 C₆H₈ClN₃O₂ 189.60 Propanoic acid chain + pyrazole (HCl salt)
2-(1H-Pyrazol-3-yl)acetic acid HCl 40704-11-8 C₅H₆ClN₃O₂ 175.57 Acetic acid + pyrazole (HCl salt)
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid HCl 156113-65-4 C₇H₁₁ClN₄O₂ 242.65 Triazole + pyrrolidine + carboxylic acid (HCl salt)
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid HCl 1431965-76-2 C₁₁H₁₈ClN₃O₂ 259.73 Piperidine + methylpyrazole + carboxylic acid (HCl salt)

Key Observations :

  • Backbone Heterocycles : The target compound’s pyridine-pyrazole core distinguishes it from analogues with pyrrolidine () or piperidine () backbones. Pyridine’s aromaticity may enhance binding to metal ions or aromatic residues in biological targets compared to aliphatic heterocycles .
  • Acid Group Positioning: The 4-carboxylic acid on pyridine contrasts with propanoic/acetate chains in and , which may reduce steric hindrance in drug-receptor interactions .
  • Salt Forms : All compared compounds are hydrochloride salts, suggesting shared strategies to improve aqueous solubility for in vitro applications .
Physicochemical Properties
  • Polarity : The pyridine-carboxylic acid group increases polarity compared to aliphatic analogues (e.g., ), which may limit blood-brain barrier penetration but enhance solubility .

Biological Activity

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride is a heterocyclic compound characterized by the presence of both pyrazole and pyridine rings. Its molecular formula is C9H8ClN3O2, and it has garnered attention for its potential biological activities, particularly in the realms of antifungal, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The compound features a carboxylic acid group that allows for various modifications, enhancing its reactivity and interaction with biological targets. The structural composition can be summarized as follows:

PropertyValue
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Purity>95%

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity against various phytopathogenic fungi. The mechanism of action is believed to involve the inhibition of specific enzymes critical for fungal growth and survival, disrupting cellular processes in target organisms.

Anti-inflammatory Activity

The pyrazole moiety is known for its anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit inflammatory pathways, suggesting that this compound may also exhibit such effects. This potential is supported by evidence from molecular docking studies that predict its binding affinity to relevant biological macromolecules .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as an inhibitor of enzymes involved in cancer pathways. For example, studies have shown that derivatives of pyrazole can effectively target cancer cell lines such as MCF7 and A549, with IC50 values indicating significant cytotoxicity . The following table summarizes some findings related to its anticancer activity:

CompoundCell LineIC50 (µM)
This compoundMCF712.50
Derivative AA54926.00
Derivative BNCI-H4600.39

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of similar compounds suggest that modifications to the substituents on the pyrazole ring can significantly affect biological activity. For instance, variations in steric bulk and the position of hydrophobic groups have been shown to influence agonistic activity towards targets like human peroxisome proliferator-activated receptor alpha (hPPARα) .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Antifungal Activity : A study demonstrated that this compound effectively inhibited the growth of specific fungal strains, suggesting its potential as a therapeutic agent in agricultural applications.
  • Cancer Cell Inhibition : In vitro tests revealed that derivatives showed promising results against various cancer cell lines, indicating a need for further exploration into their mechanisms of action and potential therapeutic uses .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes thermal decarboxylation under specific conditions. Copper(II) oxide in polar aprotic solvents facilitates this reaction, producing 3-(1H-pyrazol-1-yl)pyridine as the primary product .

Reaction Type Conditions Reagents Products Yield Reference
Thermal decarboxylation120°C in DMF, 12–24 hoursCuO (catalytic)3-(1H-pyrazol-1-yl)pyridine60–75%*

*Yields extrapolated from analogous reactions in , where 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride was decarboxylated to 3-(3-chloro-1H-pyrazol-1-yl)pyridine.

Esterification and Hydrolysis

The carboxylic acid moiety participates in reversible esterification. Hydrolysis of its ethyl ester derivative under acidic conditions regenerates the free acid .

Reaction Type Conditions Reagents Products Yield Reference
Acid-catalyzed hydrolysis90°C, aqueous HClHydrochloric acid3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid>90%
EsterificationReflux in ethanol, H₂SO₄Ethanol, H₂SO₄Ethyl 3-(1H-pyrazol-1-yl)pyridine-4-carboxylate85%*

*Yield inferred from reverse hydrolysis data in .

Metal-Catalyzed Cross-Coupling Reactions

The pyridine and pyrazole rings enable participation in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces substituents to the pyridine ring .

Reaction Type Conditions Reagents Products Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, 80°CAryl boronic acid4-Carboxy-3-(pyrazol-1-yl)biaryl70–85%*

*Yields based on analogous reactions for 2,6-di(1H-pyrazol-1-yl)pyridine .

Coordination Chemistry

The nitrogen atoms in the pyridine and pyrazole rings act as ligands for transition metals. For example, iron or copper complexes form under mild conditions .

Reaction Type Conditions Reagents Products Reference
Metal complexationRT, DMFFeCl₃ or CuCl₂Fe/Cu-pyrazolylpyridine complexes

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at positions activated by the electron-withdrawing carboxylic acid group. Nitration and sulfonation are feasible but require harsh conditions .

Reaction Type Conditions Reagents Products Reference
NitrationHNO₃, H₂SO₄, 50°CNitrating mixture5-Nitro-3-(pyrazol-1-yl)pyridine-4-carboxylic acid

Key Research Findings

  • Decarboxylation Specificity : Copper(II) oxide is critical for decarboxylation; alternative agents (e.g., HCl, Pd(II)) fail to yield products .

  • Steric Effects : Substituents on the pyrazole ring significantly influence reaction rates and product stability .

  • Ligand Utility : The compound forms stable complexes with transition metals, suggesting applications in catalysis .

Q & A

Basic: What are the established synthetic routes for 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid hydrochloride?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Coupling of pyrazole derivatives with substituted pyridine precursors using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
  • Step 2: Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) to yield the carboxylic acid .
  • Step 3: Salt formation with hydrochloric acid to produce the hydrochloride form .
    Key Considerations: Reaction purity is monitored via HPLC (>95%) and structural confirmation via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} .

Advanced: How can synthetic yields be optimized while minimizing byproduct formation in the hydrolysis step?

Methodological Answer:

  • Temperature Control: Maintain reaction temperatures between 90–100°C to avoid partial degradation of the ester intermediate .
  • Acid Concentration: Use 36–38% HCl to balance reaction rate and selectivity; higher concentrations may promote side reactions like decarboxylation .
  • Workup Strategy: Neutralize excess acid with potassium carbonate post-hydrolysis to isolate the carboxylic acid before salt formation .
    Data Contradictions: Yields vary between 70–85% depending on ester substituents (e.g., methyl vs. tert-butyl), with tert-butyl esters requiring longer reaction times but fewer byproducts .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase (95% purity threshold) .
  • Structural Confirmation:
    • 1H NMR^1 \text{H NMR}: Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 7.5–8.0 ppm (pyrazole protons) .
    • 13C NMR^{13} \text{C NMR}: Carboxylic acid carbonyl at ~170 ppm .
    • Mass Spectrometry (MS): Molecular ion [M+H]+^+ at m/z 227.6 (free acid) and 264.0 (hydrochloride) .

Advanced: How can conflicting crystallographic data (e.g., unit cell parameters) be resolved for this compound?

Methodological Answer:

  • Software Tools: Use SHELX suite for refinement, leveraging SHELXL for small-molecule crystallography and SHELXPRO for macromolecular interfaces .
  • Data Validation: Cross-check with CIF files from the Cambridge Structural Database (CSD) for similar pyrazole-pyridine derivatives .
  • Contradictions: Discrepancies in unit cell parameters may arise from solvent inclusion (e.g., water in crystal lattices) or polymorphism. Thermal ellipsoid analysis can differentiate these cases .

Basic: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation .
  • Degradation Pathways: Hydrolysis of the pyrazole-pyridine linkage under high humidity (>60% RH) or acidic pH .
  • Monitoring: Periodic HPLC analysis to detect degradation products (e.g., free pyrazole or decarboxylated derivatives) .

Advanced: How can computational modeling predict biological activity or binding modes of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or GPCRs, leveraging pyrazole’s affinity for hinge regions .
  • QSAR Modeling: Correlate substituent effects (e.g., methyl vs. chloro groups) with activity using descriptors like logP and polar surface area .
  • Validation: Compare predicted binding energies with experimental IC50_{50} values from kinase inhibition assays .

Basic: What are the common byproducts in its synthesis, and how are they identified?

Methodological Answer:

  • Byproducts:
    • Ester Incomplete Hydrolysis: Detectable via residual methyl/tert-butyl signals in 1H NMR^1 \text{H NMR} (δ 1.2–1.5 ppm) .
    • Decarboxylation Products: Identified by MS (m/z 183.1 for pyrazole-pyridine fragment) .
  • Mitigation: Optimize reaction time and acid stoichiometry during hydrolysis .

Advanced: How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: Bulky substituents on pyrazole (e.g., 3,5-dimethyl) reduce coupling efficiency by ~20% due to hindered Pd catalyst access .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) on pyridine enhance oxidative addition rates in Suzuki-Miyaura reactions .
  • Case Study: 3-Trifluoromethyl analogs show 30% higher yields than methyl derivatives due to improved electrophilicity .

Basic: What spectroscopic databases or resources are recommended for reference spectra?

Methodological Answer:

  • NMR: BioMagResBank (BMRB) or SDBS for pyrazole-pyridine derivatives .
  • MS: PubChem or NIST Chemistry WebBook for fragmentation patterns .
  • IR: Compare carbonyl stretches (1700–1750 cm1^{-1}) with literature values for carboxylic acids .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization: Normalize data using internal controls (e.g., staurosporine for kinase inhibition) to account for variability in IC50_{50} measurements .
  • Metabolite Screening: Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxylic acid) that may contribute to discrepancies .
  • Species-Specific Effects: Compare human vs. murine cell lines to evaluate translational relevance .

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